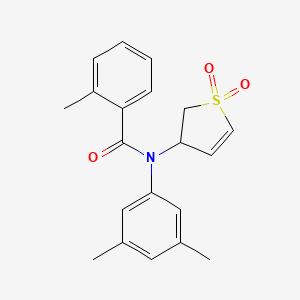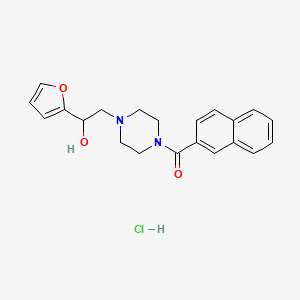
(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(naphthalen-2-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound could potentially involve the use of furan platform chemicals, which are directly available from biomass . The synthesis of piperazine derivatives, a key component of this compound, has been explored in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that the study of reaction mechanisms is a key element in understanding the behavior of chemical compounds . Tools such as electroanalytical techniques can be used to probe key mechanistic questions .Scientific Research Applications
Antiviral Activity
Indole derivatives, including our compound of interest, have demonstrated antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus . Notably, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate displayed promising results.
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives were potent antiviral agents against Coxsackie B4 virus . Compounds like 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide exhibited low IC50 values.
Anti-Tubercular Activity
Considering the global challenge of tuberculosis (TB), novel anti-tubercular agents are crucial. Our compound may contribute to this field:
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and evaluated for anti-tubercular activity . Further investigations could reveal its potential against Mycobacterium tuberculosis .
Inhibition of VEGFR-2 and PDGF-β
The compound’s structure suggests possible interactions with growth factor receptors:
- Sorafenib , a VEGFR-2 and PDGF-β inhibitor, reduced collagen deposition in a liver fibrosis model . Our compound’s similarity to N2,N4-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide warrants exploration in this context.
Plant Hormone Analog
Indole-3-acetic acid, a plant hormone, shares the indole nucleus with our compound:
Future Directions
The future directions for this compound could potentially involve its use in the development of new synthetic methods or its application in various research fields. The switch from traditional resources such as crude oil to biomass in the chemical industry could potentially impact the use and study of this compound .
properties
IUPAC Name |
[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-naphthalen-2-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3.ClH/c24-19(20-6-3-13-26-20)15-22-9-11-23(12-10-22)21(25)18-8-7-16-4-1-2-5-17(16)14-18;/h1-8,13-14,19,24H,9-12,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJOQTKZUZHUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CO2)O)C(=O)C3=CC4=CC=CC=C4C=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(naphthalen-2-yl)methanone hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2792772.png)
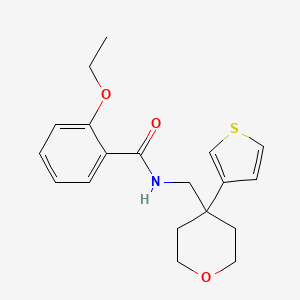

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(pyrazin-2-yl)methanone](/img/structure/B2792777.png)
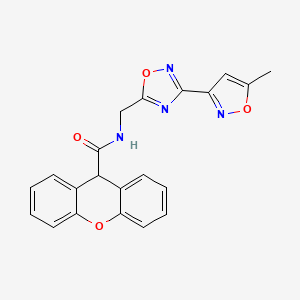

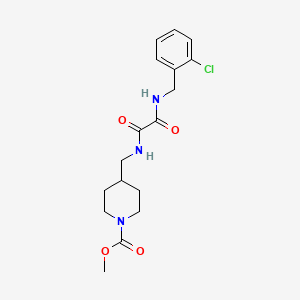

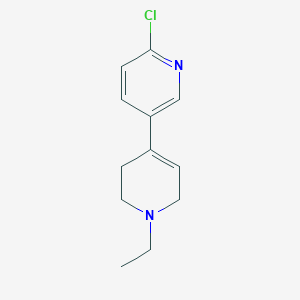
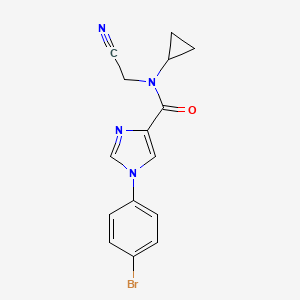


![N,N-diisopropyl-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2792791.png)
